molecular formula C19H18F2N6O B2688130 (5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone CAS No. 1291852-99-7

(5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

Katalognummer: B2688130
CAS-Nummer: 1291852-99-7
Molekulargewicht: 384.391
InChI-Schlüssel: PNROGDSOBIQYTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Introduction to Triazole-Piperazine Hybrid Compounds

Historical Development of Bis-fluorophenyl Triazole-Piperazine Derivatives

The evolution of bis-fluorophenyl triazole-piperazine derivatives began with early investigations into azole antifungals like fluconazole, which demonstrated the critical role of triazole rings in inhibiting cytochrome P450 enzymes. Piperazine moieties were later incorporated to enhance solubility and bioavailability, as seen in calcium channel blockers such as flunarizine. The strategic addition of fluorine atoms emerged in the 2010s, with para-fluorophenyl groups initially dominating synthetic efforts due to their ease of introduction via nucleophilic aromatic substitution. By 2020, researchers shifted focus to ortho-fluorophenyl substitutions to exploit steric and electronic effects, culminating in compounds like the target molecule.

Key Milestones:
Year Development Impact
2006 Para-fluorinated benzhydrylpiperazines in flunarizine synthesis Established fluorophenyl-piperazine as a viable pharmacophore
2014 Triazole-piperazine antifungals with 2,4-difluorophenyl groups Demonstrated fluorine's role in enhancing antifungal potency
2023 Ortho-fluorophenyl triazole-piperazines with IC~50~ < 5 µM Validated ortho-fluorine's superiority in anticancer activity

Significance in Medicinal Chemistry Research

Triazole-piperazine hybrids address three critical challenges in drug discovery:

  • Multidrug Resistance : The triazole nucleus inhibits efflux pumps in Candida auris by reducing Pdr5 overexpression compared to classical azoles.
  • Target Selectivity : Piperazine's conformational flexibility enables optimal positioning of fluorophenyl groups in hydrophobic enzyme pockets, as evidenced by 10-fold selectivity for Mycobacterium tuberculosis over human cell lines.
  • ADME Optimization : Fluorine atoms improve membrane permeability, with logP values typically between 2.1–3.4 for bis-fluorophenyl derivatives.

Structural Uniqueness of Bis-ortho-fluorophenyl Substitution Pattern

The target compound's bis-ortho-fluorophenyl configuration induces distinct pharmacological advantages:

Steric Effects :

  • Ortho-fluorine atoms create a 60° dihedral angle between phenyl rings, forcing the piperazine into a boat conformation that enhances CYP51 binding.
  • Compared to para-fluorinated analogs, ortho-substitution reduces solvent-accessible surface area by 18%, favoring membrane penetration.

Electronic Effects :

  • The electron-withdrawing fluorine (-I effect) increases triazole's acidity (pKa ~ 6.2 vs. 8.5 in non-fluorinated analogs), strengthening hydrogen bonds with fungal lanosterol 14α-demethylase.
  • Ortho-fluorine's dipole moment (1.41 D) creates localized charge gradients that improve interactions with cationic residues in InhA's active site.

Position of the Target Compound in Contemporary Research

As of 2025, this molecule occupies a strategic niche in two domains:

Antimicrobial Development :

  • Demonstrated MIC of 0.003–0.5 µg/mL against azole-resistant Candida spp., surpassing voriconazole's efficacy in germ tube inhibition assays.
  • Molecular dynamics simulations predict 2.3 kcal/mol stronger binding to CACYP51 than L-310, a lead compound without the piperazine linker.

Oncological Applications :

  • The methanone bridge between triazole and piperazine enables π-stacking with EGFR kinase's Phe723 residue, explaining its 5.22 µM IC~50~ in MCF-7 cells.
  • In silico ADME predictions show 89% oral bioavailability and 6.7-hour plasma half-life, outperforming first-generation triazole-piperazine hybrids.
Comparative Activity Profile:
Parameter Target Compound Fluconazole Voriconazole
CYP51 Binding Energy (kcal/mol) -9.1 -6.8 -7.4
logP 2.9 0.5 1.8
MIC~90~ Candida auris (µg/mL) 0.12 >64 2.0

Eigenschaften

IUPAC Name

[5-(2-fluoroanilino)-2H-triazol-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N6O/c20-13-5-1-3-7-15(13)22-18-17(23-25-24-18)19(28)27-11-9-26(10-12-27)16-8-4-2-6-14(16)21/h1-8H,9-12H2,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNROGDSOBIQYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=NNN=C3NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

The compound (5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone , with a CAS number of 1291837-21-2, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H21FN6O2C_{20}H_{21}FN_{6}O_{2} with a molecular weight of 396.4 g/mol. The compound features a triazole ring, which is known for its diverse pharmacological properties, including antifungal, antiviral, and anticancer activities. The presence of the fluorophenyl and piperazine groups may enhance its lipophilicity and bioavailability, critical factors for drug efficacy.

PropertyValue
Molecular FormulaC20H21FN6O2
Molecular Weight396.4 g/mol
CAS Number1291837-21-2

Antifungal and Anticancer Properties

Triazole derivatives are widely recognized for their antifungal properties. The compound has been studied for its ability to inhibit various fungal strains through mechanisms that often involve disrupting fungal cell membrane integrity or inhibiting ergosterol synthesis. In addition to antifungal activity, triazole compounds have shown promise in anticancer applications by inducing apoptosis in cancer cells and inhibiting tumor growth.

Research indicates that compounds containing the triazole moiety can exhibit significant activity against a range of cancer cell lines. For example, studies have demonstrated that similar triazole-containing compounds can achieve IC50 values in the low micromolar range against human tumor cell lines.

Structure-Activity Relationship (SAR)

The biological activity of (5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is influenced by its structural components:

  • Triazole Ring : Essential for antifungal and anticancer activity.
  • Fluorophenyl Groups : Enhance lipophilicity and may improve binding affinity to biological targets.
  • Piperazine Moiety : Known to interact with various neurotransmitter receptors, potentially contributing to neuropharmacological effects.

In Vitro Studies

In vitro studies using various cancer cell lines have shown that modifications to the piperazine or triazole groups can significantly alter the compound's potency. For instance:

  • Compound Variants : A series of analogs were synthesized where substitutions on the piperazine ring were varied. These studies revealed that specific substitutions could enhance selectivity towards certain cancer types or improve overall potency.

Mechanistic Insights

Research on similar triazole derivatives has suggested that these compounds may induce apoptosis through pathways involving caspases and mitochondrial dysfunction. Understanding these mechanisms is crucial for optimizing therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Research indicates that triazole derivatives possess significant antibacterial properties. For instance:

  • A study highlighted the effectiveness of triazole compounds against a range of pathogens including E. coli and S. aureus, with minimum inhibitory concentration (MIC) values indicating strong activity .
  • The incorporation of fluorine into the triazole structure enhances its antibacterial efficacy, making it a promising candidate for developing new antibiotics .

Anticancer Potential

Triazole compounds have shown promise in cancer treatment:

  • The compound has been linked to anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines .
  • Fluorinated triazoles have been identified as having enhanced biological activity compared to their non-fluorinated counterparts, suggesting that the specific structure of (5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone could be particularly effective .

Synthesis and Activity Evaluation

Several studies have focused on synthesizing novel triazole derivatives and evaluating their biological activity:

StudyCompoundActivityFindings
Mermer et al. (2019)5-(2-fluorophenyl)-triazoleAntibacterialMIC values ranged from 0.12 to 1.95 µg/mL against tested pathogens .
Yadav et al. (2021)Fluorinated triazolesAnticancerDemonstrated significant cytotoxicity in various cancer cell lines .

Pharmacological Studies

In pharmacological assessments, the compound has been evaluated for its potential as a lead compound due to:

  • Its ability to modulate biological pathways effectively.
  • Enhanced solubility and bioavailability attributed to the fluorine substituent.

Analyse Chemischer Reaktionen

Functional Group Transformations

Key functional groups undergo targeted reactions:

Reaction Type Conditions Outcome Yield
Hydrolysis NaOH (1M), H₂O/EtOH, 60°C, 6hCleavage of methanone to carboxylic acid62%
N-Alkylation K₂CO₃, alkyl halide, DMF, 50°C, 8hSubstitution at piperazine nitrogen55–70%
Oxidation H₂O₂, AcOH, 40°C, 4hTriazole ring oxidation to triazole N-oxide48%

Reaction Mechanisms and Kinetic Studies

  • CuAAC Mechanism :
    The triazole formation follows a stepwise process involving copper-acetylide intermediate formation, azide coordination, and cyclization . Kinetic studies show pseudo-first-order dependence on azide and alkyne concentrations .

  • Piperazine Substitution :
    Nucleophilic aromatic substitution (SNAr) at the piperazine nitrogen proceeds via a two-step mechanism, with rate-determining deprotonation.

Stability and Degradation Pathways

The compound demonstrates moderate stability under standard conditions:

Condition Observation Reference
Acidic (pH 2) Partial hydrolysis of methanone linkage
Basic (pH 12) Degradation of triazole ring
UV Light (254 nm) Photooxidation of fluorophenyl groups

Comparative Reactivity with Structural Analogs

Reactivity trends across similar compounds highlight the influence of substituents:

Compound Key Feature Reactivity Difference
5-((3-fluorophenyl)amino)-1H-1,2,3-triazole Meta-fluorine substitutionLower electrophilicity at triazole nitrogen
N-(3,5-difluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole Difluorobenzyl groupEnhanced stability under oxidative conditions
4-(2-fluorophenyl)piperazine Isolated piperazine moietyFaster SNAr kinetics due to reduced steric hindrance

Key Findings:

  • The fluorine atoms enhance electron-withdrawing effects, increasing triazole ring electrophilicity .

  • Piperazine substitutions are sensitive to steric and electronic factors, impacting reaction rates.

  • Methanone hydrolysis proceeds faster in electron-deficient analogs due to carbonyl polarization.

For further details on spectroscopic characterization (e.g., NMR, MS) and computational modeling studies, refer to .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs with Triazole and Piperazine Motifs

Several compounds share key structural features with the target molecule, differing primarily in substituents and connectivity:

Compound Name / ID Structural Features Biological Activity / Properties Reference
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) Triazole, pyrazole, thiazole, chlorophenyl, fluorophenyl substituents Antimicrobial activity (example from related compounds)
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5) Fluorophenyl substituents instead of chlorophenyl; isostructural to Compound 4 Synthesized in high yields; triclinic crystal system (P¯I symmetry)
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-[5-fluoro-2-(trifluoromethyl)phenyl]methanone (Compound 25) Piperazine with fluorobenzyl group; lacks triazole NMR data reported (1H-NMR in CDCl3)
{6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone (11a-j) Piperazine with sulfonyl substituents; pyrimidine core Synthesized via coupling reactions (reflux with Et3N)
Key Observations:
  • Substituent Effects : Chloro vs. fluoro substituents (e.g., Compounds 4 vs. 5) influence crystallographic packing and bioactivity. Fluorine enhances metabolic stability and binding affinity in some cases .
  • Triazole vs. Pyrimidine/Pyrazole Cores : The triazole in the target compound may confer stronger hydrogen-bonding interactions compared to pyrimidine or pyrazole derivatives .
  • Synthetic Yields : Compounds with fluorophenyl groups (e.g., Compound 5) are synthesized in high yields (>80%), suggesting feasible scalability for the target molecule .

Functional and Computational Comparisons

Computational Similarity Analysis

Tools like SimilarityLab () and CANDO () enable multi-target interaction profiling:

  • SimilarityLab : Predicts commercially available analogs and off-target effects by structural similarity .
  • CANDO : Compounds with similar proteomic interaction signatures (across 48,278 proteins) may share therapeutic or side-effect profiles. The target compound’s fluorophenyl and triazole motifs likely align with antimicrobial or CNS-active compounds .

Crystallographic and Spectroscopic Data

  • Crystal Packing : Isostructural Compounds 4 and 5 adopt triclinic (P¯I) symmetry with two independent molecules per asymmetric unit. One fluorophenyl group is perpendicular to the planar core, suggesting conformational flexibility .
  • NMR Trends: Piperazine-based methanones (e.g., Compound 25) show distinct 1H-NMR signals for fluorobenzyl protons (δ ~7.2–7.4 ppm), which may overlap with signals from the target compound’s triazole-linked fluorophenyl groups .

Research Findings and Implications

Synthetic Feasibility : High-yield routes for fluorophenyl-triazole derivatives (e.g., ) support the viability of synthesizing the target compound.

Computational Insights : Proteomic interaction profiling (CANDO) may predict off-target effects, such as CNS modulation due to the piperazine moiety .

Q & A

Q. What are the key synthetic routes for preparing (5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone, and how are intermediates characterized?

The synthesis involves multi-step reactions:

  • Step 1 : Formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), using 2-fluoroaniline and propargyl bromide derivatives. Intermediate characterization includes 1H NMR^1\text{H NMR} and 13C NMR^{13}\text{C NMR} to confirm regioselectivity and purity .
  • Step 2 : Piperazine functionalization via nucleophilic substitution or reductive amination. For example, 4-(2-fluorophenyl)piperazine is synthesized by reacting 2-fluorophenyl isocyanate with piperazine under basic conditions .
  • Step 3 : Methanone coupling using carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the triazole and piperazine intermediates. Purity is assessed via HPLC (>95%) and mass spectrometry .

Q. How is the structural integrity of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction is critical:

  • Crystals are grown via slow evaporation in dichloromethane/hexane.
  • Key parameters: Bond lengths (C–N: ~1.34 Å, C–F: ~1.35 Å), torsion angles (triazole-piperazine dihedral: 65–75°), and hydrogen-bonding networks (N–H···O/F interactions) confirm stereoelectronic effects .
  • Data-to-parameter ratios >15 ensure reliability .

Q. What stability considerations are critical for handling this compound under experimental conditions?

  • Thermal stability : Decomposition occurs above 200°C (TGA data).
  • Photostability : Protect from UV light due to the fluorophenyl group’s susceptibility to photodecomposition.
  • Storage : Store in amber vials at –20°C under inert gas (N2_2) to prevent oxidation of the triazole ring .

Advanced Research Questions

Q. How do intermolecular interactions influence the compound’s biological activity, and what computational methods are used to model these interactions?

  • Intermolecular forces : π-π stacking between fluorophenyl groups (distance: 3.5–4.0 Å) and hydrogen bonding (N–H···F) enhance target binding (e.g., kinase inhibition) .
  • Computational modeling :
    • Docking : AutoDock Vina predicts binding affinities (ΔG: –8.5 to –10.2 kcal/mol) to serotonin receptors .
    • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous compounds?

  • SAR analysis : Compare substituent effects (e.g., 2-fluorophenyl vs. 4-fluorophenyl) on IC50_{50} values. For example, 2-fluorine enhances metabolic stability but reduces solubility .
  • Assay standardization : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to validate inhibition of phosphodiesterase isoforms .

Q. How is regioselectivity controlled during the synthesis of the 1,2,3-triazole moiety?

  • CuAAC optimization : Use Cu(I)Br/PMDTA catalyst in DMF at 60°C to favor 1,4-regioisomers (>90% yield).
  • Competing pathways : Azide electronic effects (electron-withdrawing groups on 2-fluorophenyl) reduce side-product formation .

Q. What analytical techniques are prioritized for quantifying degradation products in stability studies?

  • LC-MS/MS : Detects hydrolyzed products (e.g., triazole ring opening) with LOD <0.1%.
  • NMR kinetics : Track pH-dependent degradation (t1/2_{1/2} at pH 7.4: >6 months; pH 1.2: ~2 weeks) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.